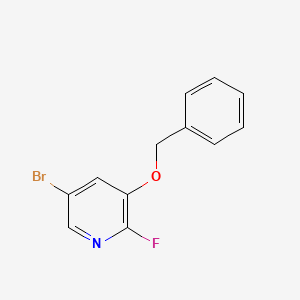

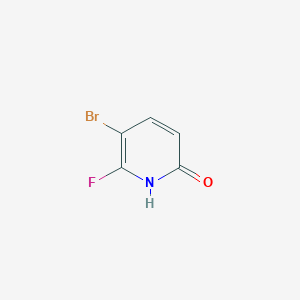

![molecular formula C10H17Cl2N3O2S B1378564 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-carbonsäure-dihydrochlorid CAS No. 1426290-48-3](/img/structure/B1378564.png)

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-carbonsäure-dihydrochlorid

Übersicht

Beschreibung

“1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . Thiazoles are important in medicinal chemistry due to their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of thiazole derivatives involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . The 5-aryl-1,3-thiazole core can be further functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .

Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, exhibiting some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .

Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. For instance, the electrolytic oxidation of thiazoles can destabilize certain thiazole derivatives but increase the stability of others .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and a specific gravity of 1.2 .

Wissenschaftliche Forschungsanwendungen

Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von “1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-carbonsäure-dihydrochlorid”, mit Fokus auf seine einzigartigen Anwendungen:

Antidiabetika

Thiazol-Derivate wurden zur Verwendung als Antidiabetika synthetisiert. Eine Studie beschrieb die Synthese von bi-heterocyclischen Verbindungen durch die Kombination von nucleophilen Thiazol-Derivaten mit verschiedenen Acetamiden als Elektrophilen, die sich als wertvolle Antidiabetika erwiesen .

Antimicrobial Potential

Verbindungen, die Thiazol-Strukturen enthalten, haben ein gutes antimikrobielles Potential gezeigt. Forschungen haben gezeigt, dass bestimmte Imidazol-haltige Verbindungen mit Thiazol-Komponenten eine signifikante antimikrobielle Aktivität aufweisen .

Antitumor- und zytotoxische Aktivität

Thiazole wurden bei der Synthese von Verbindungen mit Antitumor- und zytotoxischer Aktivität verwendet. Eine Studie berichtete über die Synthese von Thiazolyl-arylidenhydraziden, die potente Wirkungen auf menschliche Tumorzelllinien zeigten, einschließlich Prostatakrebs .

Antioxidative Eigenschaften

Thiazol-Derivate wurden auch synthetisiert und auf ihre in-vitro-antioxidativen Eigenschaften untersucht. Einige synthetisierte Verbindungen zeigten eine potente antioxidative Aktivität, die in verschiedenen therapeutischen Anwendungen wertvoll ist .

Synthesis of Novel Bi-Heterocycles as Valuable Anti-Diabetic Agents Synthesis and therapeutic potential of imidazole containing compounds Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as starting materials for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles .

Mode of Action

Thiazole derivatives have been reported to interact with various targets, resulting in a range of biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole, a component of this compound, in water, alcohol, and ether may influence its bioavailability and pharmacokinetics.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole, a component of this compound, in various solvents may suggest that the compound’s action could be influenced by the solvent environment.

Safety and Hazards

Zukünftige Richtungen

The future directions for “1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, thiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal potential , suggesting potential future directions in the development of new antimicrobial agents.

Biochemische Analyse

Biochemical Properties

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes, such as α-amylase, which is involved in carbohydrate metabolism . Additionally, this compound may interact with proteins involved in cell signaling pathways, potentially modulating their function .

Cellular Effects

The effects of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride on cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been found to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Moreover, this compound may impact cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, thiazole derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to changes in gene expression and cell cycle progression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride in laboratory settings are influenced by its stability and degradation. Over time, this compound may undergo chemical degradation, leading to a decrease in its biological activity . Long-term studies have shown that thiazole derivatives can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

In animal models, the effects of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride vary with dosage. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This interaction can influence the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been found to localize in the mitochondria, where they can modulate mitochondrial function and energy production .

Eigenschaften

IUPAC Name |

1-[(2-amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S.2ClH/c11-10-12-8(6-16-10)5-13-3-1-7(2-4-13)9(14)15;;/h6-7H,1-5H2,(H2,11,12)(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKAGLXIDLQNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CSC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

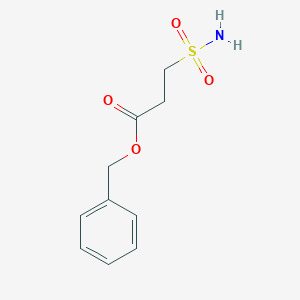

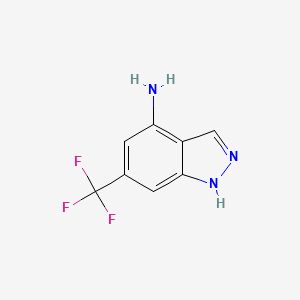

![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)

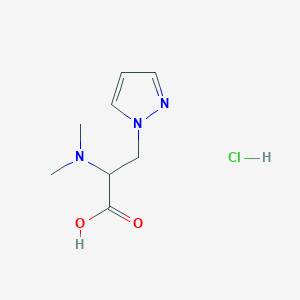

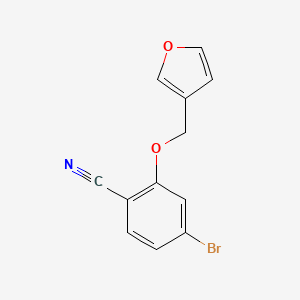

![3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378501.png)

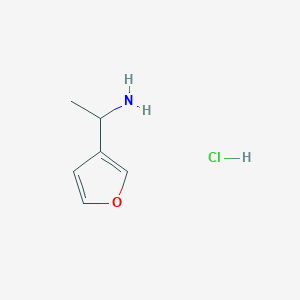

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378503.png)